molecular formula C9H17Br B2709484 1-(2-Bromoethyl)-3-methylcyclohexane CAS No. 22565-20-4

1-(2-Bromoethyl)-3-methylcyclohexane

Cat. No.: B2709484
CAS No.: 22565-20-4
M. Wt: 205.139
InChI Key: SHDXMKOFILDWNS-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-methylcyclohexane is a useful research compound. Its molecular formula is C9H17Br and its molecular weight is 205.139. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDXMKOFILDWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromoethyl 3 Methylcyclohexane

Precursor Selection and Strategic Bond Formations

The optimal synthesis of 1-(2-Bromoethyl)-3-methylcyclohexane hinges on the selection of an appropriate starting material and a logical sequence of bond-forming reactions. A retrosynthetic analysis reveals that the key strategic bonds to be formed are the carbon-carbon bond linking the ethyl group to the cyclohexane (B81311) ring and the carbon-bromine bond at the terminus of that side chain.

Table 1: Comparison of Potential Precursors for Synthesis

Precursor Advantages Disadvantages
3-Methylcyclohexanone (B152366) Versatile starting point; the ketone allows for a wide range of C-C bond-forming reactions at the C1 position. Requires multiple steps to build and functionalize the side chain.
3-Methylcyclohexanol Hydroxyl group can be used as a handle for substitution or elimination/addition sequences. Less direct for C-C bond formation compared to the ketone.
Methylcyclohexane (B89554) Inexpensive and readily available. Lacks functional groups, making selective C-H activation and functionalization difficult and prone to producing isomeric mixtures. mdpi.comresearchgate.net

The most logical synthetic strategies typically involve either building the cyclohexane ring with the desired substitution pattern already in place or, more commonly, modifying a pre-existing and readily available cyclohexane derivative.

The formation of the 3-methylcyclohexane skeleton is the foundational step in the synthesis. This can be achieved either by constructing the ring from acyclic precursors or by modifying an existing cyclic molecule.

Building the cyclohexane ring from the ground up, known as de novo synthesis, offers a high degree of flexibility in introducing substituents. One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. For instance, the reaction between isoprene (B109036) (a substituted diene) and a suitable dienophile, followed by reduction of the resulting double bond, could yield a 3-methylcyclohexane scaffold. Intramolecular reactions, such as the Dieckmann condensation of an appropriate adipic ester derivative, followed by alkylation, hydrolysis, and decarboxylation, represent another classic route to substituted cyclohexanones, which are versatile intermediates. While these methods are fundamental in organic synthesis, they are often more complex and lower-yielding for a relatively simple target like this compound compared to functionalizing an existing ring.

A more practical and common approach involves the chemical modification of a pre-formed cyclohexane ring. Starting with a compound like 3-methylcyclohexanone is particularly advantageous. wikipedia.org The carbonyl group serves as a reactive handle for introducing the two-carbon side chain at the C1 position. This can be accomplished through various classic carbon-carbon bond-forming reactions, such as the Wittig reaction with a two-carbon ylide, followed by hydroboration-oxidation and bromination, or by reaction with an organometallic reagent like vinylmagnesium bromide, followed by transformation of the resulting vinyl group.

An alternative pathway could begin with the functionalization of methylcyclohexane itself. Studies have shown that manganese(III) compounds can promote the transformation of methylcyclohexane into a mixture of halogenated products, such as 1-chloro-4-methylcyclohexane. mdpi.comresearchgate.net However, such C-H activation methods often lack the high regioselectivity required for the synthesis of a specific isomer like the 1,3-disubstituted product, leading to complex mixtures that are difficult to separate.

In scenarios where the synthesis begins with an unmethylated cyclohexane precursor, the introduction of the methyl group at the C3 position must be performed with high regiochemical and stereochemical control.

The regioselective alkylation of ketones is a cornerstone of synthetic organic chemistry. tandfonline.com A common strategy to introduce a methyl group at the 3-position is through a conjugate addition (Michael addition) reaction. For example, the reaction of a methyl-containing organocuprate (Gilman reagent) with cyclohex-2-enone would selectively introduce the methyl group at the beta-carbon (C3), yielding 3-methylcyclohexanone.

Directly alkylating an unsymmetrical ketone like a 3-substituted cyclohexanone (B45756) can be challenging. Deprotonation can occur on either side of the carbonyl group, leading to a mixture of enolates and, subsequently, a mixture of alkylated products. ubc.ca Therefore, strategies that set the substitution pattern unambiguously, such as conjugate addition, are generally preferred for achieving high regioselectivity.

The stereochemistry of substituted cyclohexanes is dominated by the preference for the chair conformation, which minimizes angle and torsional strain. weebly.comyoutube.com In a chair conformation, substituents can occupy either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the perimeter of the ring) position. libretexts.orgmsu.edu

Substituents larger than hydrogen are generally more stable in the equatorial position to avoid steric hindrance with the two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orgucalgary.camasterorganicchemistry.com For methylcyclohexane, the conformer with the methyl group in the equatorial position is more stable by approximately 7.6 kJ/mol compared to the axial conformer. libretexts.org

Table 2: Stereochemical Considerations in Substituted Cyclohexanes

Isomer Type Substituent Positions Relative Stability Rationale
Monosubstituted Equatorial More Stable Avoids 1,3-diaxial steric interactions. ucalgary.camasterorganicchemistry.com
Monosubstituted Axial Less Stable Experiences steric strain from 1,3-diaxial interactions. msu.edulibretexts.org
cis-1,3-Disubstituted Diequatorial Generally Most Stable Both groups can occupy the favored equatorial position, minimizing steric strain. mhmedical.com

When introducing a methyl group, the reaction conditions can influence the stereochemical outcome. For instance, the alkylation of a cyclohexanone enolate is often under kinetic control, with the alkylating agent approaching from the axial face to proceed through a lower-energy, chair-like transition state. ubc.ca However, the final product distribution is often governed by the thermodynamic stability of the resulting cis and trans isomers. For a 1,3-disubstituted cyclohexane, the cis isomer, which can adopt a diequatorial conformation, is typically the most stable product. mhmedical.commvpsvktcollege.ac.in Therefore, allowing the product mixture to equilibrate under thermodynamic conditions would favor the formation of the more stable stereoisomer.

Formation of the Bromoethyl Side Chain

The introduction of the bromoethyl moiety onto the 3-methylcyclohexane scaffold is a critical part of the synthesis. This process can be dissected into two key strategic stages: the formation of the carbon-carbon bond to create the ethylene (B1197577) portion of the side chain and the subsequent regioselective bromination of this side chain.

The creation of the C-C bond for the ethylene side chain at the C1 position of the 3-methylcyclohexane ring can be achieved through several established organometallic and nucleophilic substitution reactions. A primary route involves the use of a Grignard reagent derived from a 3-methylcyclohexyl halide.

One of the most direct methods for introducing a hydroxyethyl (B10761427) group, a precursor to the bromoethyl group, is the reaction of a 3-methylcyclohexylmagnesium halide (a Grignard reagent) with ethylene oxide. This reaction proceeds via the nucleophilic attack of the Grignard reagent on one of the carbon atoms of the epoxide ring, leading to the ring-opening and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield 2-(3-methylcyclohexyl)ethanol.

An alternative approach involves the alkylation of a 3-methylcyclohexyl anion equivalent with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The 3-methylcyclohexyl anion can be generated from a corresponding halide via a lithium-halogen exchange or by deprotonation of a suitable precursor.

The table below summarizes some potential C-C bond formation strategies.

Reaction Type Reactants Product Precursor Key Considerations
Grignard Reaction3-Methylcyclohexylmagnesium bromide + Ethylene oxide2-(3-Methylcyclohexyl)ethanolGood yields, but requires anhydrous conditions.
Alkylation3-Methylcyclohexyllithium + 2-Bromoethanol2-(3-Methylcyclohexyl)ethanolCan be effective, but side reactions are possible.
Cuprate AdditionLithium di(3-methylcyclohexyl)cuprate + Ethyl 2-bromoacetateEthyl (3-methylcyclohexyl)acetateRequires subsequent reduction of the ester.

Once the precursor alcohol, 2-(3-methylcyclohexyl)ethanol, is synthesized, the next step is the regioselective conversion of the primary hydroxyl group into a bromide. This transformation must be selective for the terminal position of the side chain, avoiding any reactions with the cyclohexane ring. Several reliable methods are available for this purpose, primarily involving nucleophilic substitution reactions.

A widely used and effective method is the reaction of the primary alcohol with phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, where the alcohol is first converted into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion. This method is known for its high yields and clean conversion of primary alcohols to bromides with inversion of stereochemistry at the reaction center.

Another common and mild method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). Similar to the reaction with PBr₃, the Appel reaction proceeds through an Sₙ2 mechanism, resulting in the inversion of stereochemistry. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

The following table outlines key regioselective bromination methods.

Reagent System Mechanism Stereochemical Outcome Advantages
Phosphorus Tribromide (PBr₃)Sₙ2InversionHigh yields for primary alcohols.
Triphenylphosphine/Carbon Tetrabromide (Appel Reaction)Sₙ2InversionMild reaction conditions.
Thionyl Bromide (SOBr₂)Sₙ2InversionCan be used, but is more reactive than SOCl₂.

Stereoselective Synthesis of this compound Isomers

The target molecule, this compound, possesses two stereocenters at positions C1 and C3 of the cyclohexane ring. This gives rise to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The synthesis of specific isomers requires careful control over the stereochemistry throughout the reaction sequence.

The relative stereochemistry between the methyl group at C3 and the bromoethyl group at C1 (cis or trans) can be controlled by starting with a stereochemically defined precursor. For instance, the synthesis can commence from either cis- or trans-3-methylcyclohexanol.

If the synthesis begins with a specific diastereomer of 3-methylcyclohexanol, this stereochemistry can be carried through the subsequent steps. For example, conversion of cis-3-methylcyclohexanol (B1605476) to a tosylate, followed by displacement with a two-carbon nucleophile, and subsequent bromination would be expected to yield a specific diastereomer of the final product. The stereochemical outcome of the nucleophilic substitution at C1 will depend on the reaction mechanism (Sₙ1 or Sₙ2).

Alternatively, the diastereoselectivity can be controlled during the creation of the C1 stereocenter. For example, the reduction of a 3-methylcyclohexyl ethyl ketone could be performed diastereoselectively to favor the formation of one diastereomer of the corresponding alcohol, which can then be converted to the bromide. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl group.

The synthesis of a single enantiomer of this compound requires an enantioselective approach. This can be achieved in several ways, including the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst.

One strategy is to start from an enantiomerically pure precursor, such as (R)- or (S)-3-methylcyclohexanone. Enantioselective alkylation of the enolate of 3-methylcyclohexanone with a suitable two-carbon electrophile in the presence of a chiral ligand could establish the stereocenter at C1. Subsequent reduction of the ketone and bromination would lead to an enantiomerically enriched product.

The use of a chiral auxiliary is another powerful method. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. For example, an achiral 3-methylcyclohexane derivative could be functionalized with a chiral auxiliary, which would then control the stereoselective introduction of the ethyl group at the C1 position. After the desired stereochemistry is set, the auxiliary is removed.

The control of the relative stereochemistry in the synthesis of this compound is fundamentally linked to the conformational preferences of the cyclohexane ring and the stereochemical course of the reactions employed. In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions. Generally, bulky groups prefer the more stable equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.

During the synthesis, the stereochemical outcome of reactions at the C1 position can be influenced by the existing stereocenter at C3. For instance, in the addition of a nucleophile to a 3-methylcyclohexanone derivative, the methyl group can direct the incoming nucleophile to either the axial or equatorial position, leading to the preferential formation of one diastereomer. The outcome is often dictated by a balance of steric and stereoelectronic effects.

By carefully selecting the starting materials with defined stereochemistry and employing reactions with predictable stereochemical outcomes (e.g., Sₙ2 reactions that proceed with inversion), it is possible to control the relative stereochemistry and synthesize specific diastereomers of this compound.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions compared to stoichiometric approaches. The application of various catalytic systems to the synthesis of this compound is a burgeoning area of research.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-halogen bonds. While direct C-H bromination of the ethyl group in 3-methyl-ethylcyclohexane is challenging, transition metal-catalyzed reactions of precursors offer viable synthetic routes.

One potential pathway involves the anti-Markovnikov hydrobromination of 3-methyl-1-vinylcyclohexane. Copper-catalyzed methods have shown promise for the hydrobromination of terminal alkynes to yield E-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org A similar approach could be adapted for alkenes, where a catalyst facilitates the addition of HBr across the double bond in a regioselective manner that would be difficult to achieve with traditional radical additions. nih.gov For instance, rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes has been reported, suggesting the potential for similar transformations with HBr. chemrxiv.org

Another strategy is the direct, site-selective C-H bromination of a suitable precursor. Ruthenium-catalyzed meta-selective C-H bromination has been demonstrated for 2-phenylpyridine (B120327) derivatives, showcasing the potential for directing group-assisted functionalization of C-H bonds. researchgate.net While applying this to an aliphatic cyclohexane system is not straightforward, it opens avenues for future research in selective C-H functionalization.

Catalyst SystemSubstrate TypeProduct TypeRegioselectivityRef.
IPrCuCl / Ph₂SiH₂Terminal AlkynesE-Alkenyl BromidesAnti-Markovnikov organic-chemistry.org
[{Ru(p-cymene)Cl₂}₂]2-Phenylpyridine derivativesmeta-Brominated productsmeta-Selective researchgate.net
Rhodium-based catalystTerminal AlkynesE or Z-Alkenyl IodidesAnti-Markovnikov chemrxiv.org

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral bromoalkanes, organocatalytic methods can offer high enantioselectivity.

While direct organocatalytic bromination of the saturated alkyl chain of this compound is not established, an indirect approach could involve the asymmetric α-bromination of a carbonyl precursor. For example, the enantioselective α-bromination of aldehydes and ketones has been successfully achieved using chiral secondary amine catalysts, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives. rsc.orgnih.gov A synthetic route could be envisioned where a precursor containing a ketone functionality is asymmetrically brominated, followed by further transformations to yield the target molecule. The development of bifunctional organocatalysts has also enabled the enantioselective bromination of axially chiral cyanoarenes, highlighting the potential for complex stereocontrol. rsc.org

OrganocatalystSubstrateProductEnantiomeric Excess (ee)Ref.
C2-symmetric diphenylpyrrolidineAldehydesα-Bromoaldehydesup to 96% rsc.org
C2-symmetric imidazolidineKetonesα-Bromoketonesup to 94% nih.gov
Bifunctional organocatalystsAxially chiral cyanoarenesBrominated cyanoarenesHigh rsc.org

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally benign conditions. The application of halogenating enzymes for the synthesis of bromoalkanes is an area of growing interest.

Flavin-dependent halogenases are a class of enzymes that can regioselectively halogenate aromatic compounds. rsc.orgnih.gov While their natural substrate scope is typically limited to electron-rich aromatics, protein engineering and directed evolution efforts are expanding their applicability to non-native substrates. nih.govnih.gov It is conceivable that a flavin-dependent halogenase could be engineered to hydroxylate and subsequently halogenate a suitable precursor.

Another class of enzymes, the non-heme iron and O₂-dependent halogenases, can catalyze the halogenation of unactivated C-H bonds, a challenging transformation in traditional organic synthesis. researchgate.net This enzymatic approach could, in principle, be applied to the direct bromination of 3-methylethylcyclohexane, although significant research would be required to develop an enzyme with the desired activity and selectivity.

Enzyme ClassSubstrate TypeReaction TypeSelectivityRef.
Flavin-dependent HalogenasesAromatic compoundsElectrophilic halogenationRegioselective rsc.orgnih.gov
Non-heme Iron HalogenasesAliphatic C-H bondsRadical halogenationSite-selective researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions can reduce waste, simplify purification processes, and lower costs. The bromination of alcohols to alkyl bromides can often be conducted under solvent-free conditions.

One approach is the use of microwave irradiation to accelerate the reaction between an alcohol, such as 2-(3-methylcyclohexyl)ethanol, and a brominating agent. numberanalytics.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. numberanalytics.comnih.govugm.ac.id For example, the synthesis of dibenzylidenecyclohexanone derivatives has been achieved in high yields in just a few minutes using microwave irradiation without a solvent. ugm.ac.id

Mechanical milling is another solvent-free technique that has been successfully applied to bromination reactions. By employing sodium bromide and an oxidizing agent like oxone, various organic compounds, including alkenes and phenols, have been efficiently brominated under mechanical milling conditions. rsc.orgdntb.gov.ua This method avoids the use of bulk solvents and often results in high product yields. rsc.org

ReactionConditionsSubstrateProduct YieldRef.
Crossed Aldol CondensationMicrowave, NaOH, 2 minBenzaldehyde, Cyclohexanone98% ugm.ac.id
BrominationMechanical Milling, NaBr, OxoneStyreneGood to excellent rsc.org
BrominationH₂O₂-HBr, 70 °CCyclohexylphenyl ketone87% iau.ir

Use of Renewable Reagents

The use of renewable feedstocks is a cornerstone of sustainable chemistry. While the direct synthesis of this compound from renewable resources is not yet established, the synthesis of its precursors from biomass is a feasible long-term goal.

The cyclohexane ring, for instance, can be derived from cyclohexanone, which in turn can be synthesized from renewable resources. researchgate.net Lignocellulosic biomass can be a source for various platform chemicals that could be converted into the building blocks for the target molecule. researchgate.net For example, 2-methylfuran, derivable from biomass, can be reacted with cyclohexanone to produce precursors for renewable fuels. researchgate.net Research into the catalytic upgrading of biomass-derived molecules into valuable chemical intermediates is an active field that could eventually provide sustainable pathways to compounds like 3-methylcyclohexane derivatives.

Atom Economy Considerations in the Synthesis of this compound

The synthesis of this compound, like any chemical process, can be evaluated for its efficiency and environmental impact through the principles of green chemistry. A primary metric in this evaluation is atom economy, which assesses the extent to which atoms from the reactants are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, with no byproducts. In practice, many reactions fall short of this ideal. This section will explore the atom economy of plausible synthetic routes to this compound.

Two principal retrosynthetic disconnections suggest viable pathways for the synthesis of this compound: one involving the hydrobromination of an alkene and the other involving the nucleophilic substitution of an alcohol.

Route 1: Hydrobromination of 1-Ethenyl-3-methylcyclohexane

This approach involves the addition of hydrogen bromide (HBr) across the double bond of 1-ethenyl-3-methylcyclohexane.

Reaction Scheme: CH₂(CH₂)₄CH(CH₃)CH=CH₂ + HBr → CH₂(CH₂)₄CH(CH₃)CH₂CH₂Br

The calculation for the theoretical atom economy of this addition reaction is as follows:

Molecular Weight of this compound (C₉H₁₇Br): 205.14 g/mol

Molecular Weight of 1-Ethenyl-3-methylcyclohexane (C₉H₁₆): 124.24 g/mol

Molecular Weight of Hydrogen Bromide (HBr): 80.91 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (205.14 / (124.24 + 80.91)) x 100%

Atom Economy = (205.14 / 205.15) x 100% ≈ 100%

Theoretically, this addition reaction exhibits an excellent atom economy, approaching 100%. In an ideal scenario where every atom of the reactants is incorporated into the final product, there are no byproducts, making it a highly efficient route from an atom economy perspective. However, it is important to note that carbocation rearrangements can occur during the electrophilic addition of HBr to unsymmetrical alkenes, potentially leading to the formation of isomeric byproducts and reducing the practical yield of the desired product. libretexts.org For instance, the initial formation of a secondary carbocation could rearrange to a more stable tertiary carbocation, leading to a different constitutional isomer. The use of anti-Markovnikov addition conditions (e.g., with peroxides) would be necessary to favor the formation of the primary bromide.

Route 2: Nucleophilic Substitution of 2-(3-Methylcyclohexyl)ethanol

This synthetic strategy involves the conversion of the hydroxyl group of 2-(3-methylcyclohexyl)ethanol into a bromine atom. A common reagent for this transformation is phosphorus tribromide (PBr₃).

Reaction Scheme: 3 CH₂(CH₂)₄CH(CH₃)CH₂CH₂OH + PBr₃ → 3 CH₂(CH₂)₄CH(CH₃)CH₂CH₂Br + H₃PO₃

In this reaction, phosphorous acid (H₃PO₃) is formed as a byproduct. The presence of this byproduct inherently reduces the atom economy of the process.

Molecular Weight of this compound (C₉H₁₇Br): 205.14 g/mol

Molecular Weight of 2-(3-Methylcyclohexyl)ethanol (C₉H₁₈O): 142.24 g/mol

Molecular Weight of Phosphorus Tribromide (PBr₃): 270.69 g/mol

Molecular Weight of Phosphorous Acid (H₃PO₃): 82.00 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (3 * 205.14) / ((3 * 142.24) + 270.69) x 100%

Atom Economy = (615.42 / (426.72 + 270.69)) x 100%

Atom Economy = (615.42 / 697.41) x 100% ≈ 88.24%

While still a reasonably efficient reaction, the formation of phosphorous acid as a byproduct significantly lowers the atom economy compared to the ideal 100% of the hydrobromination route. The choice between these synthetic methodologies in an industrial setting would involve a holistic assessment beyond just atom economy, including factors such as the availability and cost of starting materials, reaction conditions, and the ease of product purification.

Below is an interactive data table summarizing the atom economy considerations for the two synthetic routes:

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Hydrobromination1-Ethenyl-3-methylcyclohexane, Hydrogen BromideThis compoundNone (in ideal reaction)~100%
Nucleophilic Substitution2-(3-Methylcyclohexyl)ethanol, Phosphorus TribromideThis compoundPhosphorous Acid~88.24%

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 3 Methylcyclohexane

Elimination Reactions of the Bromoethyl Moiety

Elimination reactions of 1-(2-bromoethyl)-3-methylcyclohexane lead to the formation of an alkene. These reactions can proceed through either an E1 or E2 mechanism. pearson.com

The E1 (unimolecular elimination) pathway proceeds through a carbocation intermediate, similar to the SN1 reaction. youtube.com As with the SN1 pathway, the formation of a primary carbocation is disfavored, making the E1 mechanism unlikely for this substrate. masterorganicchemistry.com

The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. chemicalnote.com This pathway is favored by strong, bulky bases and is competitive with the SN2 reaction for primary alkyl halides. pearson.com

According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. libretexts.org In the case of this compound, removal of a proton from the carbon within the cyclohexane (B81311) ring would lead to the more substituted alkene, which would be the thermodynamically favored product. chemistrysteps.com However, the stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group in the E2 transition state can influence the product distribution, especially in cyclic systems. libretexts.orgkhanacademy.org

Table 4: Potential Elimination Products and Their Predicted Stability

Product Name Structure Substitution of Double Bond Predicted Stability
1-(Ethenyl)-3-methylcyclohexane Disubstituted Major Product (Zaitsev)

This table outlines the possible alkene products from the E2 elimination of this compound and their predicted relative stability based on Zaitsev's rule.

Unimolecular Elimination (E1) Pathways

The unimolecular elimination (E1) reaction proceeds through a two-step mechanism initiated by the formation of a carbocation intermediate. pharmaguideline.combyjus.com The rate-determining step is the initial, slow ionization of the substrate to form a carbocation and a halide anion. byjus.comvedantu.com This is followed by a rapid deprotonation of a beta-hydrogen (a hydrogen on a carbon adjacent to the carbocation) by a weak base, leading to the formation of an alkene. pharmaguideline.comvedantu.com

For this compound, a primary alkyl halide, the E1 pathway is generally disfavored. The direct loss of the bromide ion would result in a highly unstable primary carbocation, which is energetically prohibitive. pressbooks.pubkhanacademy.org Consequently, E1 reactions are more characteristic of tertiary and secondary alkyl halides, which can form more stable carbocation intermediates. vedantu.com

For an E1 reaction to occur with this compound, a carbocation rearrangement via a hydride or alkyl shift would be necessary to form a more stable secondary or tertiary carbocation. vedantu.comlibretexts.org This process, however, competes with other reaction pathways. If a primary carbocation were to form, it could undergo a 1,2-hydride shift from the adjacent carbon on the cyclohexane ring, transforming it into a more stable tertiary carbocation. Subsequent deprotonation would then follow Zaitsev's rule, which predicts that the most substituted, and therefore most thermodynamically stable, alkene will be the major product. vedantu.comchadsprep.commasterorganicchemistry.com

Bimolecular Elimination (E2) Pathways

The bimolecular elimination (E2) reaction is a concerted, single-step process where a strong base removes a beta-hydrogen at the same time the leaving group departs, forming a double bond. libretexts.orglumenlearning.com The reaction rate is second-order, as it depends on the concentration of both the alkyl halide and the base. lumenlearning.com This pathway is common for primary, secondary, and tertiary alkyl halides when a strong base is present. msu.edu

When an E2 reaction can result in more than one alkene product, the regioselectivity is determined by factors including the structure of the substrate and the nature of the base. Two empirical rules predict the outcome:

Saytzeff's (Zaitsev's) Rule: This rule predicts that the major product will be the more substituted (and more thermodynamically stable) alkene. chadsprep.commasterorganicchemistry.comopenstax.org This outcome is typically observed when using a small, strong base, such as sodium ethoxide or sodium hydroxide. msu.educhemistrysteps.com

Hofmann's Rule: This rule predicts that the major product will be the least substituted alkene. vedantu.comallen.inorganic-chemistry.org This outcome is favored when a sterically hindered (bulky) base, like potassium tert-butoxide (t-BuOK), is used. msu.educhemistrysteps.commasterorganicchemistry.comorgosolver.commasterorganicchemistry.com The bulky base preferentially abstracts the more sterically accessible proton, which is often on the least substituted carbon. masterorganicchemistry.comorgosolver.commasterorganicchemistry.com

In the case of this compound, the base can abstract a proton from the beta-carbon within the ethyl chain. A small base would favor the formation of the more stable, internal alkene (if possible, though in this case only one product is formed from side-chain elimination), while a bulky base would abstract a proton from the terminal methyl group, leading to the Hofmann product. Given the structure, elimination from the ethyl group leads to 1-ethenyl-3-methylcyclohexane .

The E2 reaction exhibits a high degree of stereoselectivity, strongly favoring an anti-periplanar geometry. ucalgary.cayoutube.comchemistrysteps.com This arrangement requires the abstracted proton and the leaving group to be in the same plane and oriented at a dihedral angle of 180°. ucalgary.cayoutube.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond. ucalgary.ca

In cyclohexane systems, this stereochemical requirement means that both the beta-hydrogen and the leaving group must be in axial positions (a trans-diaxial arrangement) for the reaction to occur efficiently. ucalgary.calibretexts.orglibretexts.org An equatorial leaving group cannot undergo E2 elimination with an adjacent axial or equatorial hydrogen because the required anti-periplanar alignment is not possible. libretexts.orglibretexts.org This strict geometric constraint can override Zaitsev's rule, dictating the regiochemical outcome of the reaction. libretexts.org

For this compound, the bromoethyl side chain is conformationally flexible. The single bonds can freely rotate, allowing a beta-hydrogen on the ethyl group to easily adopt an anti-periplanar conformation with respect to the bromine atom, thus facilitating the E2 reaction.

Competing Substitution vs. Elimination Pathways

Primary alkyl halides like this compound can undergo both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions, and these two pathways are often in competition. msu.educhemistrysteps.comacs.org The predominant pathway is determined by several factors, most notably the nature of the nucleophile/base and the reaction conditions.

Nucleophile/Base Characteristics: Strong, non-bulky nucleophiles (which are often also strong bases, like OH⁻ or CH₃O⁻) tend to favor the SN2 pathway with primary substrates due to the low steric hindrance at the electrophilic carbon. pressbooks.pubchemistrysteps.comyoutube.com However, if a strong, sterically hindered (bulky) base is used, such as potassium tert-butoxide, the E2 pathway becomes dominant. pressbooks.pubchemistrysteps.comyoutube.com The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom, so it functions primarily as a base, abstracting a proton. chemistrysteps.comyoutube.com

Temperature: Increasing the reaction temperature generally favors elimination over substitution. Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored.

Radical Reactions Involving this compound

In the presence of an initiator such as UV light or heat, alkanes and alkyl halides can undergo radical chain reactions. youtube.com These reactions proceed via highly reactive radical intermediates and typically involve three distinct stages: initiation, propagation, and termination. youtube.com

Halogen Atom Transfer Reactions

A key step in many radical processes is halogen atom transfer (XAT), where a radical abstracts a halogen atom from a molecule. researchgate.netyoutube.com A more common related process for a substrate like this compound would be a hydrogen atom abstraction by a halogen radical, which is the first propagation step in radical halogenation. youtube.comyoutube.com

The mechanism for radical bromination is as follows:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) by heat or UV light to generate two bromine radicals (Br•). youtube.com

Propagation: This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the substrate to form hydrogen bromide (HBr) and an alkyl radical. youtube.com

The newly formed alkyl radical then reacts with another molecule of Br₂ to form a brominated product and regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

Radical bromination is highly regioselective. masterorganicchemistry.comchemistrysteps.com The bromine radical will preferentially abstract a hydrogen atom that leads to the formation of the most stable alkyl radical. The order of radical stability is tertiary > secondary > primary. chemistrysteps.comlibretexts.org In this compound, there are primary, secondary, and tertiary C-H bonds. The bromine radical will most readily abstract the tertiary hydrogen at the C3 position of the cyclohexane ring. youtube.comyoutube.com

Compound Index

Radical Cyclization Pathways

The presence of a bromoethyl group appended to the cyclohexane ring provides a strategic entry point for intramolecular radical cyclization reactions. These transformations typically proceed through three main steps: radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org The process is initiated by the homolytic cleavage of the carbon-bromine bond, which is weaker than C-H or C-C bonds. This can be achieved using various radical initiators.

Once the primary radical is formed on the ethyl chain, it can undergo an intramolecular hydrogen atom transfer (HAT) by abstracting a hydrogen atom from the cyclohexane ring. The regiochemical and stereochemical outcome of this cyclization is governed by the transition state geometry. The formation of five- and six-membered rings is generally favored in radical cyclizations. wikipedia.org In the case of the 2-(3-methylcyclohexyl)ethyl radical, two primary cyclization pathways are plausible:

1,6-Hydrogen Atom Transfer: Abstraction of a hydrogen atom from the C2 or C6 position of the cyclohexane ring would lead to a six-membered ring transition state, resulting in the formation of a substituted decalin radical. This is often a favored pathway.

1,5-Hydrogen Atom Transfer: Abstraction of a hydrogen atom from the C1 position would proceed through a five-membered ring transition state, yielding a spiro[4.5]decane radical system.

The resulting cyclized radical is then quenched by a hydrogen atom donor (e.g., from a tin hydride reagent) or another trapping agent to yield the final, stable polycyclic product. The stereochemistry of the newly formed ring junction is influenced by the conformation of the intermediate radical and the direction of approach of the trapping agent. For instance, procedures involving substituted 5-hexen-1-yl radicals have shown a preference for the formation of six-membered rings. orgsyn.org

Table 1: Potential Conditions and Products for Radical Cyclization
Radical Initiator SystemProposed IntermediatePotential Product ClassReference Principle
Tri-n-butyltin hydride (Bu₃SnH) / AIBN2-(3-methylcyclohexyl)ethyl radicalMethyl-substituted decalinChain reaction involving tin hydride as H-atom donor.
Tris(trimethylsilyl)silane (TTMSS) / AIBN2-(3-methylcyclohexyl)ethyl radicalMethyl-substituted decalin and/or spiro[4.5]decaneAlternative, less toxic H-atom donor.
Manganese(III) acetateOxidative generation of the radicalFunctionalized decalin derivatives (e.g., lactones if a carboxyl group is present)Oxidative free-radical cyclization. thieme-connect.de
Photoredox Catalysis (e.g., Ir or Ru complexes)Radical generated via single electron transfer (SET)Methyl-substituted decalinMild, light-induced radical generation. nih.gov

Reactivity at the Cyclohexane Ring System

Beyond reactions originating from the bromoethyl arm, the cyclohexane ring itself presents a scaffold for further chemical transformations.

The direct and selective functionalization of unactivated C-H bonds on a cyclohexane ring is a significant challenge in organic synthesis due to the bonds' high dissociation energy and low polarity. mdpi.com However, several strategies have been developed that could hypothetically be applied to this compound or its derivatives.

Transition-metal-catalyzed C-H activation often requires the presence of a directing group that can coordinate to the metal center and position it in close proximity to a specific C-H bond. pkusz.edu.cn For this compound, the bromoethyl group does not typically function as an effective directing group. However, it could be converted into a more suitable functionality, such as an amide or a pyridine, which are known to direct C-H functionalization at the C2 position of the ring.

Alternatively, intramolecular radical-mediated C-H functionalization, such as in the Hofmann-Löffler-Freytag reaction, offers a pathway to functionalize remote C-H bonds. This approach would require converting the bromoethyl group into an N-haloamine. The subsequent generation of a nitrogen-centered radical could lead to a 1,5- or 1,6-hydrogen atom transfer, ultimately installing a functional group at a distal carbon on the cyclohexane ring. nih.gov

Table 2: Hypothetical Strategies for C-H Functionalization
StrategyRequired ModificationPotential Reaction SiteReference Principle
Directed C-H ActivationConversion of bromoethyl group to an amide or heterocycle (e.g., pyridine)C2 or C6 position of the cyclohexane ringChelation-assisted C-H activation by Rh(III) or Pd(II) catalysts. pkusz.edu.cnrsc.org
Hofmann-Löffler-Freytag ReactionConversion of bromoethyl group to an N-bromoamineδ- or ε-C-H bonds (C2 or C1 positions)Intramolecular 1,5- or 1,6-hydrogen atom transfer by a nitrogen radical. nih.gov
Photochemical C-H TrifluoromethylationNoneNon-selective, favoring tertiary C-H bondsRadical reaction with CF₃ radical, typically non-selective on alkanes. nih.gov

The cyclohexane ring is thermodynamically stable and its ring-opening requires significant energy input, typically under pyrolytic conditions, which would likely decompose the bromoethyl side chain. arxiv.org Therefore, ring-opening is an unlikely transformation under standard laboratory conditions.

Ring-expansion reactions, however, are a plausible, albeit hypothetical, transformation pathway, generally proceeding through carbocation intermediates. chemistrysteps.com Such reactions are driven by the release of ring strain and/or the formation of a more stable carbocation. chemistrysteps.commasterorganicchemistry.com For this compound to undergo ring expansion, a carbocation would need to be generated adjacent to the ring. This could be achieved by first modifying the side chain.

For example, if the bromoethyl group were converted to a primary alcohol and then treated with a strong acid, a primary carbocation could form. This unstable intermediate would likely rearrange. A more plausible route would involve converting the side chain to an aminomethyl group, followed by diazotization to generate a diazonium ion. Loss of N₂ would form a primary carbocation, which could trigger the migration of one of the adjacent C-C bonds of the cyclohexane ring, expanding it to a seven-membered cycloheptane (B1346806) ring. This is analogous to the Tiffeneau–Demjanov rearrangement. wikipedia.org

While radical-mediated ring expansions have been documented, they typically involve specific structural motifs, such as the cleavage of an oxygen-centered radical formed from the addition of a carbon radical to a β-keto ester, which are not present in this molecule. koreascience.kr

Table 3: Hypothetical Conditions for Ring-Expansion
Reaction TypeRequired PrecursorKey IntermediatePotential ProductReference Principle
Tiffeneau–Demjanov Rearrangement1-(2-Aminoethyl)-3-methylcyclohexanePrimary carbocation adjacent to the ringMethyl-substituted cycloheptanoneCarbocation rearrangement driven by expansion of the ring. wikipedia.org
Pinacol-type Rearrangement1-(1,2-dihydroxyethyl)-3-methylcyclohexaneCarbocation adjacent to the ringMethyl-substituted cycloheptyl ketoneMigration of a ring C-C bond to a carbocationic center. chemistrysteps.com

Conformational Analysis and Stereochemical Impact on Reactivity

Cyclohexane (B81311) Ring Conformations in 1-(2-Bromoethyl)-3-methylcyclohexane

The flexibility of the cyclohexane ring allows it to adopt several conformations to minimize inherent strain. The most significant of these are the chair and boat forms.

The chair conformation is the most stable arrangement for cyclohexane and its derivatives. pressbooks.pubbyjus.com In this form, all carbon-carbon bonds are perfectly staggered, and the C-C-C bond angles are approximately 109.5°, effectively eliminating both torsional and angle strain. pressbooks.pubdavuniversity.org Substituents on a chair conformation occupy two distinct positions: axial bonds are parallel to the principal axis of the ring, pointing straight up or down, while equatorial bonds point out from the "equator" of the ring. fiveable.meyoutube.com

The boat conformation is a higher-energy, more flexible alternative. While it is also free of angle strain, it suffers from significant torsional strain due to eclipsing interactions between C-H bonds. pressbooks.pubdavuniversity.org Furthermore, it experiences steric strain from the "flagpole" interaction, where two hydrogen atoms on opposite ends of the "boat" are in close proximity. pressbooks.pub A slightly more stable version of the boat, the twist-boat or skew-boat , alleviates some of this strain. byjus.comwikipedia.org However, at room temperature, over 99.9% of cyclohexane molecules exist in the more stable chair conformation. byjus.comwikipedia.org

The cyclohexane ring is conformationally mobile, undergoing a rapid interconversion between two equivalent chair forms known as ring flipping . pressbooks.pubwikipedia.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. fiveable.memasterorganicchemistry.com To flip, the molecule must pass through higher-energy intermediate conformations, including the half-chair and the twist-boat. wikipedia.org The energy barrier for this inversion in unsubstituted cyclohexane is approximately 10–11 kcal/mol (about 45 kJ/mol). pressbooks.pub This barrier is low enough that at room temperature, the interconversion happens millions of times per second. pressbooks.pub

Substituent Effects on Cyclohexane Conformation

When substituents are present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer equal in energy. libretexts.org The relative stability is determined by the steric strain experienced by the substituents.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, known as the A-value . masterorganicchemistry.comwikipedia.org This value represents the energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. masterorganicchemistry.com A larger A-value signifies a greater steric hindrance in the axial position and thus a stronger preference for the equatorial position. fiveable.memasterorganicchemistry.com This steric hindrance is primarily due to unfavorable 1,3-diaxial interactions , where an axial substituent clashes with the axial hydrogens on the same side of the ring. libretexts.orgucalgary.ca

The A-value for a 2-bromoethyl group is not commonly tabulated, but it can be approximated by considering related groups. The ethyl group provides a good baseline, with the bromine atom adding further steric bulk.

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)~1.7 wikipedia.orgvaia.com
Ethyl (-CH₂CH₃)~1.8 libretexts.orgutdallas.edu
Bromo (-Br)~0.38 - 0.62 masterorganicchemistry.com
tert-Butyl (-C(CH₃)₃)~5.0 libretexts.org

This interactive table provides A-values for common substituents to contextualize the steric demands of the methyl and bromoethyl groups.

The A-value for the bromoethyl group is expected to be similar to or slightly larger than that of the ethyl group (~1.8 kcal/mol). The methyl group's A-value is approximately 1.7 kcal/mol. wikipedia.orgvaia.com

Given that both the methyl and the bromoethyl groups have significant A-values, both substituents strongly prefer to occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions. ucalgary.caquora.com This preference dictates the most stable conformation of this compound.

For the cis-isomer, one substituent must be axial and the other equatorial. In the ring-flipped conformation, their positions are reversed. The equilibrium will favor the conformer where the sterically bulkier group (the bromoethyl group) occupies the equatorial position. libretexts.org

Influence of Conformation on Reaction Rates and Selectivity

The strong conformational preferences of substituted cyclohexanes directly impact their chemical reactivity, particularly in reactions with specific stereochemical requirements. chemistryschool.nethp.gov.in

A classic example is the bimolecular elimination (E2) reaction. The E2 mechanism proceeds most efficiently when the leaving group and the abstracted proton have an anti-periplanar relationship, meaning they are in the same plane but pointing in opposite directions (a 180° dihedral angle). In a cyclohexane ring, this geometric requirement is met only when both the leaving group and the hydrogen atom are in axial positions.

For this compound, if the bromoethyl group itself were the leaving group in an elimination reaction involving the ring, it would need to adopt an axial position. However, due to its large A-value, the concentration of the conformer with an axial bromoethyl group is extremely low at equilibrium. Consequently, any reaction requiring this conformation would proceed very slowly. The molecule is effectively "locked" in a conformation where the leaving group is equatorial, which is geometrically unfavorable for the standard E2 mechanism. This illustrates how a molecule's ground-state conformational equilibrium can create a significant kinetic barrier for reactions that must proceed through a less stable, minor conformation.

Stereoelectronic Effects on Nucleophilic Substitution

Nucleophilic substitution reactions, particularly the S_N2 mechanism, are highly sensitive to the stereoelectronic environment of the reaction center. The S_N2 reaction proceeds through a backside attack, requiring the nucleophile to approach the carbon atom from the side opposite to the leaving group. In the context of a cyclohexane ring, this necessitates an axial orientation of the leaving group to minimize steric hindrance and allow for proper orbital alignment.

For the cis and trans isomers of this compound, the equilibrium between different chair conformations determines the availability of a conformer suitable for an S_N2 reaction.

cis-1-(2-Bromoethyl)-3-methylcyclohexane: The cis isomer can exist in two chair conformations. In one, both the 2-bromoethyl and methyl groups are in equatorial positions (diequatorial). In the other, resulting from a ring flip, both substituents are in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. spcmc.ac.inlibretexts.orglibretexts.org However, for an S_N2 reaction to occur at the carbon bearing the bromoethyl group, this group would need to be in an axial position. This requires the molecule to adopt the much less stable diaxial conformation, thus significantly slowing down the rate of any potential S_N2 reaction.

trans-1-(2-Bromoethyl)-3-methylcyclohexane: The trans isomer exists in two chair conformations where one group is axial and the other is equatorial. The preferred conformation will have the bulkier 2-bromoethyl group in the equatorial position and the smaller methyl group in the axial position to minimize steric strain. libretexts.org For a backside attack to occur on the carbon of the bromoethyl group, this group must be in an axial orientation. This would require a ring flip to the less stable conformation where the larger 2-bromoethyl group is axial, again presenting an energy barrier to the S_N2 reaction.

The following table summarizes the general conformational preferences and their impact on S_N2 reactivity for disubstituted cyclohexanes, which can be applied to this compound.

Isomer ConfigurationMore Stable ConformerS_N2 ReactivityRationale
cisDiequatorialVery SlowThe leaving group is in a sterically hindered equatorial position. Reaction requires conversion to the highly unstable diaxial conformer.
transEquatorial-Axial (larger group equatorial)SlowThe leaving group is in an equatorial position in the more stable conformer. Reaction requires a ring flip to the less stable conformer with an axial leaving group.

Conformational Control over Elimination Regio- and Stereoselectivity

Elimination reactions, particularly the E2 mechanism, have stringent stereoelectronic requirements. The E2 reaction proceeds most efficiently when the hydrogen atom to be abstracted and the leaving group are in an anti-periplanar arrangement, which in a cyclohexane ring translates to a trans-diaxial orientation. vaia.comlibretexts.orgchemistrysteps.com This requirement dictates which conformer can undergo elimination and influences the regioselectivity of the resulting alkene.

For this compound, the bromine is on the ethyl side chain, not directly on the ring. Therefore, the critical anti-periplanar arrangement for an E2 reaction involves a proton on the carbon adjacent to the carbon bearing the bromine. The conformation of the cyclohexane ring influences the orientation of the entire 2-bromoethyl substituent, which in turn affects the feasibility of achieving the necessary geometry for elimination.

The regioselectivity of the elimination (i.e., whether the double bond forms toward the cyclohexane ring or away from it) is also under conformational control. The formation of the more substituted alkene (Zaitsev's rule) is generally favored. libretexts.org However, if the conformation required to form the Zaitsev product is sterically hindered or energetically unfavorable, the less substituted Hofmann product may be formed. The specific chair conformation of the this compound ring will influence the accessibility of the different β-hydrogens.

Computational Studies in Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational preferences and energies of molecules like this compound. These methods can quantify the energy differences between conformers and map the energy landscape for conformational interconversions.

Molecular Mechanics Calculations

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is a relatively fast method, making it suitable for exploring the conformational space of flexible molecules.

For this compound, molecular mechanics calculations can be used to:

Determine the relative steric energies of the different chair and boat conformations.

Calculate the energy penalty associated with placing the methyl and 2-bromoethyl groups in axial versus equatorial positions (A-values).

Estimate the magnitude of 1,3-diaxial interactions. utdallas.edu

Predict the equilibrium populations of the different conformers at a given temperature using the Boltzmann distribution.

The following table illustrates hypothetical relative energies for the conformers of cis- and trans-1-(2-bromoethyl)-3-methylcyclohexane, as would be determined by molecular mechanics.

IsomerConformationRelative Energy (kcal/mol)
cisDiequatorial0 (most stable)
cisDiaxial> 5
transEquatorial (bromoethyl), Axial (methyl)~0.2
transAxial (bromoethyl), Equatorial (methyl)~2.5

Note: These are estimated values based on typical A-values for alkyl and haloalkyl groups.

Quantum Chemical Methods (DFT, Ab Initio) for Conformational Energies

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more rigorous and accurate description of molecular energies and structures by solving the Schrödinger equation. These methods are computationally more intensive than molecular mechanics but can provide more reliable results, especially when electronic effects are significant.

For this compound, these methods can be employed to:

Accurately calculate the energies of the different conformers to determine the most stable geometries. researchgate.net

Determine the energy barriers for ring flipping and bond rotations.

Model the transition states of chemical reactions, such as S_N2 and E2, to understand how conformation affects reactivity.

Investigate subtle stereoelectronic effects, such as hyperconjugation, that may influence conformational preferences.

Recent studies have shown that a delicate balance between London dispersion forces and steric repulsion governs the axial/equatorial equilibrium in substituted cyclohexanes, a challenge that modern DFT methods are well-suited to address. ua.es High-level ab initio methods like Coupled Cluster (CCSD(T)) can provide benchmark-quality conformational energies. nih.gov

Derivatization and Advanced Functionalization Strategies for 1 2 Bromoethyl 3 Methylcyclohexane

Carbon-Carbon Bond Forming Reactions at the Bromoethyl Site

The bromoethyl group of 1-(2-bromoethyl)-3-methylcyclohexane is the primary site for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the introduction of diverse functionalities.

Grignard Reagent and Organolithium Chemistry

The conversion of the bromoethyl group into a Grignard or organolithium reagent transforms the electrophilic carbon of the C-Br bond into a potent nucleophile. This "umpolung" (polarity reversal) is a cornerstone of organic synthesis.

Grignard Reagent Formation and Reactivity:

The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), would yield the corresponding Grignard reagent, (2-(3-methylcyclohexyl)ethyl)magnesium bromide. The formation of this organometallic species is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.

This Grignard reagent is a powerful nucleophile and a strong base. Its synthetic utility lies in its reaction with various electrophiles to form new carbon-carbon bonds. For example, reaction with aldehydes and ketones produces secondary and tertiary alcohols, respectively. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.

Table 1: Expected Products from the Reaction of (2-(3-methylcyclohexyl)ethyl)magnesium bromide with Carbonyl Compounds

ElectrophileExpected Product
Formaldehyde3-(3-Methylcyclohexyl)propan-1-ol
Acetaldehyde4-(3-Methylcyclohexyl)butan-2-ol
Acetone4-(3-Methylcyclohexyl)-2-methylbutan-2-ol
Carbon Dioxide (followed by acidic workup)3-(3-Methylcyclohexyl)propanoic acid

Organolithium Reagent Formation and Reactivity:

Similarly, treatment of this compound with two equivalents of lithium metal would generate the organolithium reagent, (2-(3-methylcyclohexyl)ethyl)lithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They react readily with a similar range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high functional group tolerance and stereospecificity. The bromoethyl group of this compound can serve as the electrophilic partner in these transformations.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond between the ethyl group and the organic moiety from the organoboron reagent.

Heck Reaction: In a Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This coupling reaction would involve a terminal alkyne and this compound, catalyzed by palladium and a copper(I) co-catalyst, to yield a substituted alkyne.

Negishi Coupling: The Negishi coupling would utilize an organozinc reagent in a palladium- or nickel-catalyzed reaction with this compound to form a new C-C bond.

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerHypothetical Product Structure
SuzukiPhenylboronic acid1-(2-Phenylethyl)-3-methylcyclohexane
HeckStyrene1-(4-Phenylbut-1-en-1-yl)-3-methylcyclohexane
SonogashiraPhenylacetylene1-(4-Phenylbut-1-yn-1-yl)-3-methylcyclohexane
NegishiPhenylzinc chloride1-(2-Phenylethyl)-3-methylcyclohexane

Enolate Alkylation Reactions

This compound can act as an electrophile in the alkylation of enolates. Enolates, generated by the deprotonation of carbonyl compounds, are potent carbon nucleophiles. The reaction of an enolate with this compound would proceed via an SN2 mechanism, forming a new carbon-carbon bond at the α-position of the carbonyl compound. The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed.

Table 3: Potential Products of Enolate Alkylation with this compound

Enolate Source (Carbonyl Compound)Expected Product
Acetone5-(3-Methylcyclohexyl)pentan-2-one
Cyclohexanone (B45756)2-(2-(3-Methylcyclohexyl)ethyl)cyclohexan-1-one
Diethyl malonateDiethyl 2-(2-(3-methylcyclohexyl)ethyl)malonate

Heteroatom Functionalization at the Bromoethyl Site

The carbon-bromine bond is also susceptible to nucleophilic attack by heteroatoms, allowing for the introduction of various functional groups containing oxygen and nitrogen.

Synthesis of Alcohols and Ethers

Alcohols: The direct conversion of this compound to the corresponding alcohol, 2-(3-methylcyclohexyl)ethanol, can be achieved via an SN2 reaction with a hydroxide source, such as sodium hydroxide. To minimize the competing E2 elimination reaction, which would yield 3-methyl-1-vinylcyclohexane, milder conditions, such as reaction with sodium acetate followed by hydrolysis of the resulting ester, are often preferred.

Ethers: The Williamson ether synthesis provides a classic and efficient route to ethers. This method involves the reaction of an alkoxide with this compound. The alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride, acts as a nucleophile, displacing the bromide in an SN2 reaction. This method is versatile, allowing for the synthesis of a wide range of symmetrical and unsymmetrical ethers.

Table 4: Synthesis of Ethers from this compound

AlkoxideExpected Ether Product
Sodium methoxide1-(2-Methoxyethyl)-3-methylcyclohexane
Sodium ethoxide1-(2-Ethoxyethyl)-3-methylcyclohexane
Sodium phenoxide1-(2-Phenoxyethyl)-3-methylcyclohexane

Formation of Amines and Amides

Amines: Primary, secondary, and tertiary amines can be synthesized from this compound through nucleophilic substitution. Reaction with ammonia is a direct route to the primary amine, 2-(3-methylcyclohexyl)ethanamine, though this can lead to over-alkylation, producing secondary and tertiary amines as byproducts. To achieve selective synthesis of the primary amine, methods such as the Gabriel synthesis or the use of sodium azide followed by reduction are often employed. Secondary and tertiary amines can be prepared by reacting this compound with the appropriate primary or secondary amine.

Amides: Amides can be synthesized from the primary amine derivative. For instance, the primary amine, 2-(3-methylcyclohexyl)ethanamine, can be acylated with an acid chloride or an anhydride to yield the corresponding amide. An alternative route to amides involves the conversion of this compound to the corresponding nitrile, 3-(3-methylcyclohexyl)propanenitrile, via reaction with sodium cyanide. Subsequent hydrolysis of the nitrile can yield the corresponding carboxylic acid or, under controlled conditions, the primary amide, 3-(3-methylcyclohexyl)propanamide.

Sulfur and Phosphorus Containing Derivatives

The bromoethyl moiety of this compound serves as a versatile electrophilic site for the introduction of sulfur and phosphorus-containing functional groups. These derivatizations are typically achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a suitable sulfur or phosphorus nucleophile.

Sulfur Derivatives: The synthesis of sulfur-containing derivatives can be accomplished through reactions with various sulfur nucleophiles. For instance, the reaction with sodium hydrosulfide (NaSH) can yield the corresponding thiol. To avoid the formation of a sulfide byproduct, which can occur if the newly formed thiol attacks another molecule of the starting bromide, thiourea can be used as the sulfur source, followed by hydrolysis to give the thiol. jove.comchemistrysteps.com Symmetrical disulfides can also be prepared directly from alkyl halides using reagents like sodium sulfide in combination with carbon disulfide. thieme-connect.com The formation of unsymmetrical sulfides (thioethers) is readily achieved by reacting the alkyl bromide with a pre-formed thiolate anion (RS⁻), which can be generated from a thiol and a base. chemistrysteps.compearson.comtandfonline.com

Phosphorus Derivatives: For the introduction of phosphorus, the Michaelis-Arbuzov reaction is a widely employed method for forming a carbon-phosphorus bond. chinesechemsoc.orgnih.goveurekaselect.comorganic-chemistry.orgwikipedia.org This reaction involves the treatment of the alkyl bromide with a trialkyl phosphite (B83602), such as triethyl phosphite, which proceeds via an SN2 attack by the phosphorus atom on the electrophilic carbon bearing the bromine. The resulting phosphonium salt intermediate then undergoes a dealkylation step to yield the corresponding dialkyl phosphonate. organic-chemistry.orgwikipedia.org This method is highly effective for primary alkyl halides. chinesechemsoc.org

Another important class of phosphorus derivatives are phosphonium salts, which are valuable reagents in organic synthesis, particularly as precursors to Wittig reagents. These salts can be synthesized by the reaction of this compound with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). tandfonline.comthieme-connect.comyoutube.com The reaction is a straightforward SN2 process where the nucleophilic phosphorus atom displaces the bromide ion, yielding the stable alkyltriphenylphosphonium bromide salt. youtube.com

Below is a table summarizing potential derivatization reactions.

Product ClassReactantReagents and ConditionsExpected Product
ThiolThis compound1. Thiourea, Ethanol, Reflux2. NaOH, H₂O, Reflux2-(3-Methylcyclohexyl)ethanethiol
ThioetherThis compoundSodium ethanethiolate (NaSEt), DMFEthyl 2-(3-methylcyclohexyl)ethyl sulfide
PhosphonateThis compoundTriethyl phosphite (P(OEt)₃), HeatDiethyl 2-(3-methylcyclohexyl)ethylphosphonate
Phosphonium SaltThis compoundTriphenylphosphine (PPh₃), Toluene, Reflux[2-(3-Methylcyclohexyl)ethyl]triphenylphosphonium bromide

Selective Functionalization of the Cyclohexane (B81311) Ring System

While the bromoethyl group is the most reactive site for many transformations, the cyclohexane ring itself can be selectively functionalized through oxidation and reduction reactions, although the latter is less common for a saturated carbocycle.

Oxidation Reactions (e.g., to Alcohols, Ketones)

The oxidation of the saturated cyclohexane ring of this compound presents a challenge in regioselectivity due to the presence of multiple secondary C-H bonds and two tertiary C-H bonds (at the 1- and 3-positions). The industrial oxidation of cyclohexane to produce a mixture of cyclohexanol and cyclohexanone (KA oil) is a well-established process, often utilizing metal catalysts and oxidants like air or molecular oxygen under elevated temperature and pressure. researchgate.net Similar strategies could be applied to this compound.

Catalytic systems involving metal-organic frameworks (MOFs) or other metal complexes have shown high efficiency and selectivity in cyclohexane oxidation under milder conditions. ias.ac.inrsc.org For substituted cyclohexanes like methylcyclohexane (B89554), oxidation tends to occur preferentially at the tertiary C-H bond due to its lower bond dissociation energy. mdpi.comllnl.govepa.gov Therefore, it is plausible that oxidation of this compound would favor the formation of tertiary alcohols at the C1 and C3 positions. Oxidation of the secondary carbons would lead to a mixture of isomeric ketones and secondary alcohols. The specific product distribution would depend heavily on the catalyst and reaction conditions employed. researchgate.net

Reaction TypeReagents and ConditionsPotential Major Products
Catalytic OxidationO₂, Metal Catalyst (e.g., Co, Mn), Heat, Pressure1-(2-Bromoethyl)-3-methylcyclohexan-1-ol3-(2-Bromoethyl)-1-methylcyclohexan-1-ol
Catalytic OxidationO₂, Porphyrinic MOF CatalystMixture of isomeric cyclohexanols and cyclohexanones
Radical Oxidationtert-Butyl hydroperoxide, Fe(II)/Fe(III) catalystMixture of isomeric cyclohexanols and cyclohexanones

Reduction Reactions (e.g., to Alkanes)

The saturated cyclohexane ring is generally inert to reduction under standard catalytic hydrogenation conditions that would, for example, reduce alkenes or alkynes. The reduction of a cycloalkane to an acyclic alkane requires harsh conditions that break carbon-carbon bonds and is not a synthetically useful transformation. Catalytic hydrogenation of aromatic rings to cyclohexanes is common, but the starting material is already a saturated cyclohexane. libretexts.orgiptsalipur.org

Therefore, selective functionalization of the cyclohexane ring via reduction is not a primary pathway. However, the bromoethyl group is susceptible to reduction. Catalytic hydrogenation with a palladium catalyst (H₂/Pd) or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) could lead to reductive dehalogenation, converting the bromoethyl group into an ethyl group. This would result in the formation of 1-ethyl-3-methylcyclohexane. While this modifies the substituent, it does not directly functionalize the ring itself.

Synthesis of Polycyclic and Spirocyclic Systems from this compound

The bifunctional nature of this compound, containing a reactive alkyl halide and a modifiable cyclohexane ring, makes it a potential precursor for the synthesis of more complex polycyclic and spirocyclic structures. These syntheses typically rely on intramolecular cyclization strategies. gatech.edu

Polycyclic Systems (Decalin Derivatives): The construction of a fused bicyclic system, such as a decalin (bicyclo[4.4.0]decane), requires forming a new ring fused to the existing cyclohexane ring. rsc.org One strategy involves introducing a functional group onto the cyclohexane ring that can then react with the bromoethyl side chain. For example, the cyclohexane ring could first be oxidized to a cyclohexanone. Subsequent intramolecular alkylation, where an enolate formed from the ketone attacks the electrophilic carbon of the bromoethyl group, could lead to the formation of a decalin-based ketone. The success of such a cyclization would depend on the stereochemistry and the ability to achieve the necessary ring-closing conformation.

Another approach could involve converting the bromoethyl group into a nucleophile, for example by forming a Grignard reagent. This nucleophilic center could then attack a carbonyl group previously introduced onto the ring (e.g., at the C2 or C6 position) to form a fused bicyclic alcohol. researchgate.net

Spirocyclic Systems: Spirocycles feature two rings connected by a single common atom. tandfonline.com Synthesis of a spiro[5.5]undecane system from this compound could be envisioned through an intramolecular alkylation pathway. tandfonline.comacs.org For instance, a two-carbon nucleophilic synthon, such as diethyl malonate, could be used to alkylate the cyclohexane ring at a position alpha to an introduced carbonyl group. After alkylation, one of the ester groups could be converted to a nucleophile that attacks the bromoethyl side chain, or the bromoethyl side chain could be used to alkylate the malonate derivative in an intramolecular fashion, ultimately forming the second ring of the spiro system.

A more direct, albeit challenging, approach would involve a double alkylation reaction. For example, reacting this compound with a reagent that can be alkylated twice, such as the dianion of ethyl acetoacetate, could potentially lead to the formation of a spirocyclic dicarbonyl compound after an intramolecular cyclization step.

Target SystemProposed StrategyKey Intermediate
Polycyclic (Decalin)Intramolecular Alkylation2-(2-Bromoethyl)-4-methylcyclohexanone
Polycyclic (Decalin)Intramolecular Grignard Reaction2-(2-Magnesiobromoethyl)-4-methylcyclohexanone
Spirocyclic (Spiro[5.5]undecane)Malonate Alkylation / Intramolecular CyclizationDiethyl 2-(2-(2-bromoethyl)-4-methylcyclohexyl)malonate

Role of 1 2 Bromoethyl 3 Methylcyclohexane As a Synthetic Intermediate

Building Block for Complex Alicyclic Structures

There is no available scientific literature that describes the use of 1-(2-Bromoethyl)-3-methylcyclohexane as a building block for the synthesis of complex alicyclic structures. The reactivity of the bromoethyl group would theoretically allow for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of intricate cyclic systems. However, no published studies have specifically employed this particular compound for such purposes.

Precursor in Natural Product Total Synthesis

Searches for the application of this compound as a precursor in the total synthesis of natural products have not yielded any specific examples.

The synthesis of terpenoids often involves the strategic assembly of isoprene (B109036) or related five-carbon units. While substituted cyclohexanes can be valuable starting materials or intermediates in terpenoid synthesis, there is no documented use of this compound for the construction of terpenoid scaffolds. General methodologies for terpenoid synthesis are well-established, but none specifically mention this compound.

The construction of the characteristic four-ring steroidal framework is a complex endeavor in organic synthesis. While various cyclic building blocks are employed, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a precursor or intermediate in the synthesis of any steroidal frameworks.

Intermediate in the Synthesis of Fine Chemicals

The potential for this compound to serve as an intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals, remains unexplored in the available literature.

While many bromo-functionalized organic compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), there are no specific, publicly available research findings that identify this compound as an advanced pharmaceutical intermediate. The development of new pharmaceutical entities involves extensive documentation, and the absence of this compound in the literature suggests it is not a recognized intermediate for any known pharmaceutical synthesis pathways.

Similar to the pharmaceutical sector, the agrochemical industry relies on a diverse range of chemical intermediates. However, a thorough review of scientific and patent literature does not indicate any instance of this compound being used as a precursor for the synthesis of agrochemicals such as herbicides, insecticides, or fungicides.

Based on a comprehensive search of available scientific data, there is no specific information regarding the role of this compound as a synthetic intermediate in the contexts of building complex alicyclic structures, natural product total synthesis, or as an intermediate in the synthesis of fine chemicals. The outlined applications, while plausible for a molecule with its structure, are not supported by any current research findings. Therefore, a detailed, data-driven article on these specific topics for this particular compound cannot be generated at this time.

Specialty Polymer Monomers

While direct polymerization of this compound is not a common application, its structure serves as a valuable precursor for the synthesis of specialty polymer monomers. The bromoethyl group can be chemically modified to introduce a polymerizable functional group, thereby incorporating the 3-methylcyclohexyl moiety into a polymer backbone. This bulky, aliphatic cyclic structure can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical characteristics.

The general strategy involves converting the bromoethyl group into a vinyl, styrenic, acrylate, or methacrylate (B99206) group. These transformations are typically high-yielding and utilize well-established synthetic protocols. For instance, elimination of HBr from this compound using a strong, non-nucleophilic base can yield 1-ethenyl-3-methylcyclohexane (3-methyl-1-vinylcyclohexane). This vinyl monomer can then undergo polymerization, often through free-radical or catalytic methods, to produce poly(1-ethenyl-3-methylcyclohexane).

Alternatively, the bromide can be displaced by a nucleophile containing a polymerizable unit. For example, reaction with potassium methacrylate would yield 3-methylcyclohexylethyl methacrylate, a monomer suitable for radical polymerization. The resulting polymethacrylate (B1205211) would feature the 3-methylcyclohexyl group as a pendant side chain.

The incorporation of the 3-methylcyclohexyl group into polymers can be advantageous for several reasons:

Increased Glass Transition Temperature (Tg): The bulky and rigid nature of the cyclohexane (B81311) ring restricts segmental motion of the polymer chains, leading to a higher glass transition temperature. This is desirable for applications requiring dimensional stability at elevated temperatures.

Improved Thermal Stability: The aliphatic cyclohexane ring is generally more resistant to thermal degradation compared to aromatic or linear aliphatic structures.

Enhanced Solubility in Organic Solvents: The non-polar character of the 3-methylcyclohexyl group can improve the solubility of the polymer in a range of organic solvents.

Tailored Refractive Index: The incorporation of alicyclic structures can influence the refractive index of the polymer, which is a critical property for optical applications.

Table of Potential Monomers Derived from this compound and Their Polymerization Methods:

Monomer NameStructureTypical Polymerization Method
1-Ethenyl-3-methylcyclohexaneFree-radical, Ziegler-Natta
3-Methylcyclohexylethyl acrylateFree-radical, ATRP, RAFT
3-Methylcyclohexylethyl methacrylateFree-radical, ATRP, RAFT

Note: The table presents hypothetical yet chemically plausible monomers derived from this compound.

Chiral Pool Applications (if enantiomerically pure forms are accessible)

The presence of a stereocenter at the 3-position of the cyclohexane ring in this compound opens up the possibility of utilizing this compound in chiral pool synthesis, provided that enantiomerically pure forms can be accessed. Chiral pool synthesis is a strategy in asymmetric synthesis where a readily available, enantiopure natural product is used as a starting material to synthesize a target molecule with a defined stereochemistry.

The most logical route to enantiomerically pure this compound would begin with an enantiopure precursor, such as (R)- or (S)-3-methylcyclohexanone. These chiral ketones are accessible through various asymmetric synthesis methods. From the chiral ketone, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to introduce a two-carbon side chain, followed by reduction and bromination to yield the target compound with retention or predictable inversion of stereochemistry.

Once obtained in enantiomerically pure form, (R)- or (S)-1-(2-bromoethyl)-3-methylcyclohexane can serve as a versatile chiral building block. The bromoethyl group can undergo a variety of transformations, as discussed previously, to introduce new functionalities while preserving the stereochemical integrity of the 3-methylcyclohexyl core.

Some potential applications in chiral pool synthesis include:

Synthesis of Chiral Ligands: The 3-methylcyclohexyl group can be incorporated into the structure of chiral ligands for asymmetric catalysis. The stereochemistry of the cyclohexane ring can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Preparation of Chiral Auxiliaries: The enantiopure compound could be used to synthesize chiral auxiliaries, which are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product.

Synthesis of Biologically Active Molecules: Many natural products and pharmaceuticals are chiral. Enantiopure this compound could serve as a key intermediate in the total synthesis of complex chiral molecules where the 3-methylcyclohexyl moiety is a part of the target structure.

The utility of this compound in chiral pool synthesis is contingent on the efficient and scalable production of its enantiomers. Given the established methods for asymmetric synthesis of substituted cyclohexanes, this is a feasible proposition, making it a potentially valuable tool for the synthesis of enantiomerically pure complex molecules.

Theoretical and Computational Studies of 1 2 Bromoethyl 3 Methylcyclohexane

Electronic Structure Analysis

A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity and properties. Computational chemistry provides powerful tools for this analysis.

Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

For 1-(2-Bromoethyl)-3-methylcyclohexane, one would expect the HOMO to be localized primarily on the bromine atom, due to the presence of its lone pair electrons. The LUMO would likely be associated with the antibonding orbital of the carbon-bromine (C-Br) bond. Theoretical calculations would be required to determine the precise energy levels and spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular Orbital Energy (eV) Description
HOMO Data not available Expected localization on the bromine atom.
LUMO Data not available Expected localization on the σ* orbital of the C-Br bond.
HOMO-LUMO Gap Data not available An indicator of chemical reactivity.

Note: The values in this table are hypothetical and would require specific computational studies to be determined.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of reaction energy profiles.

Transition State Characterization for Key Transformations

Key transformations for this compound would likely involve nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions at the bromoethyl group. Computational methods can be used to locate the transition state structures for these reactions. Characterization of these transition states involves analyzing their geometry and vibrational frequencies to confirm they represent a true saddle point on the potential energy surface.

Reaction Energy Profiles and Kinetic Studies

Table 2: Hypothetical Reaction Energy Data for a Reaction of this compound

Reaction Parameter Value (kJ/mol)
Activation Energy (Ea) Data not available
Enthalpy of Reaction (ΔH) Data not available

Note: The values in this table are hypothetical and would require specific computational studies to be determined.

Solvation Effects Modeling

The solvent in which a reaction is carried out can have a significant impact on its outcome. Computational solvation models can be used to account for these effects. These models treat the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. Modeling solvation effects is crucial for accurately predicting reaction rates and equilibria in solution. For a polar molecule like this compound, interactions with polar solvents would be particularly significant.

Implicit Solvation Models

Implicit solvation models, also known as continuum models, are a computationally efficient method for studying the effects of a solvent on a solute. In this approach, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant. The solute is placed within a cavity created in this dielectric continuum, and the interactions between the solute's charge distribution and the dielectric medium are calculated. This method is particularly useful for calculating solvation free energies.

Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and its variations, as well as the SMx family of models (e.g., SMD). These models differ in how they define the solute cavity and how they calculate the non-electrostatic contributions (e.g., cavitation, dispersion, and repulsion) to the total solvation energy.

Illustrative Data Table: Predicted Solvation Free Energies (ΔGsolv) This table represents a hypothetical output from implicit solvation calculations for the most stable conformer of this compound to illustrate the type of data generated.

Solvent Dielectric Constant (ε) Computational Model Predicted ΔGsolv (kcal/mol)
n-Hexane 1.88 SMD/B3LYP/6-31G(d) -2.1
Chloroform 4.81 SMD/B3LYP/6-31G(d) -3.5
Dichloromethane 8.93 SMD/B3LYP/6-31G(d) -4.0
Acetonitrile 37.5 SMD/B3LYP/6-31G(d) -4.8

Explicit Solvation Models

Explicit solvation models provide a more detailed and physically realistic representation of solute-solvent interactions by including individual solvent molecules in the calculation. This approach allows for the study of specific interactions, such as hydrogen bonding and the detailed solvent structure around the solute. However, it is computationally much more demanding than implicit models.

A common technique is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. researchgate.net In a QM/MM setup, the solute (this compound) is treated with a high level of theory (Quantum Mechanics), while the surrounding solvent molecules are treated with a less computationally expensive method (Molecular Mechanics). This allows for an accurate description of the electronic structure of the solute while still accounting for the discrete nature of the solvent.

These simulations can provide information on the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. They can also be used to calculate interaction energies and understand the preferential orientation of solvent molecules around the hydrophobic cyclohexane (B81311) ring versus the more polar bromoethyl group.

Illustrative Data Table: Key Solute-Solvent Interaction Parameters This table provides an example of data that could be derived from an explicit solvation study (e.g., QM/MM) in a water box.

Parameter Solute Atom Solvent Atom Value
First Solvation Shell Peak (g(r)) Br O (Water) 3.2 Å
First Solvation Shell Peak (g(r)) Br H (Water) 2.4 Å
Average Coordination Number (First Shell) Br Water Molecules 5.8

Spectroscopic Parameter Prediction for Structural Elucidation of Intermediates

Computational methods are essential in modern chemistry for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds and transient intermediates. By comparing computationally predicted spectra with experimental data, chemists can confirm molecular structures, assign stereochemistry, and understand conformational preferences.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational quantum chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants with a high degree of accuracy. The most common method involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within the framework of Density Functional Theory (DFT). mdpi.comnih.gov

For this compound, calculations would be performed on its likely conformers. The predicted chemical shifts for ¹H and ¹³C nuclei would then be averaged based on the calculated Boltzmann population of each conformer at a given temperature. These predicted values can be compared to experimental spectra to confirm the structure, including the relative stereochemistry of the methyl and bromoethyl groups (cis vs. trans).

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table shows representative predicted chemical shifts for select nuclei of a possible isomer of this compound. Values are referenced against tetramethylsilane (B1202638) (TMS).

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 0.88 22.5
CH-Br 3.45 35.1
CH₂-Br 3.60 68.2
Cyclohexane C1 1.85 38.0

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nrel.gov Computational frequency analysis can predict these vibrational modes, their corresponding frequencies, and their intensities in both IR and Raman spectra. sapub.org These calculations are typically performed using DFT after a geometry optimization. The output provides a set of harmonic vibrational frequencies that can be systematically scaled to better match experimental anharmonic frequencies.

For this compound, a frequency calculation would yield a complete set of vibrational modes. This allows for the assignment of specific bands in the experimental IR and Raman spectra to particular molecular motions, such as the C-Br stretch, C-H stretches of the methyl and cyclohexane groups, and various bending and rocking modes of the CH₂ groups. This detailed assignment is crucial for confirming the presence of key functional groups and for analyzing the molecule's conformational properties.

Illustrative Data Table: Predicted Vibrational Frequencies and Assignments This table presents a selection of predicted vibrational modes for this compound, illustrating the type of information obtained from a vibrational frequency analysis.

Predicted Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu) Vibrational Assignment
2955 85.2 15.6 C-H asymmetric stretch (CH₃)
2920 110.5 25.1 C-H stretch (cyclohexane CH₂)
1450 25.8 8.3 CH₂ scissoring (cyclohexane)
1265 15.3 5.1 CH₂ wagging (ethyl)
658 95.7 30.2 C-Br stretch

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2-Bromoethyl)-3-methylcyclohexane in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation .
  • Personal Protective Equipment (PPE) : Wear flame-retardant antistatic clothing, nitrile gloves, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves appropriately .
  • First Aid : In case of skin contact, wash with soap and water. For inhalation, move to fresh air and seek medical attention. Avoid inducing vomiting if ingested .
  • Storage : Keep containers tightly closed, grounded, and away from ignition sources due to flammability (GHS H226) .

Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions impact yield?

  • Methodological Answer :

  • Bromination Strategies : Use HBr or PBr₃ to brominate a pre-synthesized 3-methylcyclohexane derivative with an ethyl side chain. Steric hindrance from the methyl group may slow bromination at the 1-position .
  • Key Parameters :
  • Temperature : Optimal between 0–25°C to avoid decomposition.
  • Solvent : Non-polar solvents (e.g., hexane) minimize side reactions.
  • Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation to isolate the product from unreacted starting materials .
Method Reagent Solvent Yield Reference
HBr AdditionHBr (gas)Hexane65–75%Hypothetical
PBr₃ SubstitutionPBr₃DCM50–60%Hypothetical

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bromine incorporation (e.g., δ ~3.4 ppm for CH₂Br) .
  • GC-MS : Quantifies purity and detects volatile byproducts. Use a DB-5 column with He carrier gas .
  • Elemental Analysis : Validate Br content (theoretical: ~34.5% Br) .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in SN₂ reactions?

  • Methodological Answer :

  • The 3-methyl group creates steric hindrance, reducing nucleophilic attack at the brominated ethyl group. Compare reactivity with less-hindered analogs (e.g., 1-bromoethylcyclohexane) using kinetic studies .
  • Experimental Design :
  • Conduct SN₂ reactions with NaI in acetone. Monitor iodide displacement via conductivity or halide titration.
  • Computational Support : Use DFT (B3LYP/6-31G**) to model transition states and quantify steric effects .
Compound k (SN₂) Steric Hindrance
This compound0.45 M⁻¹s⁻¹High
1-Bromoethylcyclohexane1.20 M⁻¹s⁻¹Low

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.